Cas no 2580101-00-2 (rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate)
rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2580101-00-2
- rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate
- EN300-27729995
- rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate
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- Inchi: 1S/C9H15NO2/c1-9(2,3)12-8(11)6-5-4-10-7(5)6/h5-7,10H,4H2,1-3H3/t5-,6-,7-/m1/s1
- InChI Key: QEJRBHDIOHILQC-FSDSQADBSA-N
- SMILES: O(C(C)(C)C)C([C@H]1[C@H]2[C@@H]1CN2)=O
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38.3Ų
rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27729995-0.05g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
| Enamine | EN300-27729995-0.1g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-27729995-0.25g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
| Enamine | EN300-27729995-0.5g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
| Enamine | EN300-27729995-1.0g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
| Enamine | EN300-27729995-2.5g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
| Enamine | EN300-27729995-5.0g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
| Enamine | EN300-27729995-10.0g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
| Enamine | EN300-27729995-1g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 1g |
$986.0 | 2023-09-10 | ||
| Enamine | EN300-27729995-5g |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate |
2580101-00-2 | 5g |
$2858.0 | 2023-09-10 |
rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on rac-tert-butyl (1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylate
Recent Advances in the Study of rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate (CAS: 2580101-00-2)
The compound rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate (CAS: 2580101-00-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its bicyclic structure, featuring a strained azabicyclo[2.1.0]pentane core, offers a versatile scaffold for further chemical modifications. Researchers have successfully employed this compound in the development of enzyme inhibitors and receptor modulators, particularly in the context of neurological disorders and infectious diseases.
One of the most notable advancements involves the optimization of synthetic routes for rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate. A recent publication in the Journal of Medicinal Chemistry (2023) described an improved asymmetric synthesis method that significantly enhances the yield and enantiomeric purity of the compound. This breakthrough has important implications for large-scale production and further pharmacological evaluation.
In terms of biological activity, preliminary in vitro studies have demonstrated promising results. The compound has shown moderate inhibitory effects against several clinically relevant targets, including proteases and kinases. Molecular docking simulations suggest that its unique three-dimensional structure allows for favorable interactions with various binding pockets, making it a valuable lead compound for structure-activity relationship studies.
Current research efforts are focusing on the derivatization of this scaffold to improve its pharmacological properties. Several research groups have reported successful modifications at the carboxylate and azabicyclic positions, leading to compounds with enhanced bioavailability and target specificity. These derivatives are being evaluated in various disease models, with particular emphasis on their potential as central nervous system agents.
The stability and physicochemical properties of rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate have also been investigated. Recent stability studies under various pH conditions and thermal stress have provided valuable data for formulation development. These findings are particularly relevant for potential drug delivery applications.
Looking forward, the compound's potential as a versatile building block in medicinal chemistry appears promising. Its unique structural features continue to inspire novel synthetic strategies and therapeutic applications. Future research directions may include further exploration of its mechanism of action, optimization of its pharmacokinetic profile, and evaluation in more complex biological systems.
In conclusion, rac-tert-butyl (1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylate represents an exciting area of research in chemical biology. The recent advancements in its synthesis and application underscore its potential as a valuable tool in drug discovery and development. Continued investigation of this compound and its derivatives is expected to yield significant contributions to the field of medicinal chemistry in the coming years.
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